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Cat. No.: S548712

SAR156497 Properties & Stability Issues

Property

Description

Chemical Name

CAS Number

Molecular Formula

Molecular Weight

Primary Target

Potency (ICso)

Key Advantage

Reported Stability
Issue

SAR156497

1256137-14-0 [1] [2]

C27H24N40a4 [1] [2]

468.5 g/mol [1] [2]

Pan-Aurora Kinase Inhibitor (Aurora A, B, and C) [3] [4] [1]

Aurora A: 0.5 nM; Aurora B: 1 nM; Aurora C: 3 nM [1]

Exquisitely selective for Aurora kinases with minimal off-target activity [3] [4]

Poor metabolic stability in mouse hepatic microsomes (Half-life: 7.5 minutes for
a related compound) [4]

Troubleshooting Common Issues
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Here are answers to frequently asked questions regarding the use of SAR156497 in research.

Q1: How can I improve the poor metabolic stability of SAR156497 or similar compounds? The search
results indicate that metabolic instability is a known challenge. One study on a related, highly selective pan-
Aurora inhibitor from the same chemical class reported a very short half-life in mouse hepatic microsomes

[4]. To address this:

¢ Pro-drug Approach: Consider developing a pro-drug to improve pharmacokinetic properties.

¢ Structural Modification: Explore synthetic efforts to modify the scaffold, focusing on blocking sites of
rapid metabolism identified in metabolic stability assays.

e Formulation Optimization: For in vivo studies, work with formulation scientists to explore different
delivery vehicles that could enhance stability.

Q2: The cellular efficacy of my Aurora inhibitor is low. How was SAR156497's cellular activity

confirmed? To verify on-target cellular activity, you can use well-established biomarker assays [4]:

e Aurora A Inhibition: Measure reduction in auto-phosphorylation at Thr288 via western blot.

e Aurora B Inhibition: Measure reduction in phosphorylation of histone H3 at serine 10 (pHH3) via
western blot or immunofluorescence.

¢ Phenotypic Confirmation: Perform cell cycle analysis using flow cytometry. Effective Aurora B
inhibition leads to failure of cytokinesis and accumulation of cells with 4N DNA content (polyploidy)

[4].

Q3: How do I confirm that my compound is selective for Aurora kinases and not affecting other

targets? SAR156497 is noted for its high selectivity [3] [4]. To confirm selectivity for your compounds:

¢ Broad Kinase Profiling: Use a service like KINOMEscan or similar platforms to test against a panel
of hundreds of wild-type and mutant kinases (e.g., 468 kinases) [4].

¢ Cellular Target Engagement: Techniques like cellular thermal shift assays (CETSA) can confirm
binding to Aurora kinases in a complex cellular lysate.

e Counter-Screening: Test against common off-targets mentioned in the literature, such as PLK4 [4].

Experimental Protocols for Key Assays

Below are detailed methodologies for critical experiments cited in the search results to help you characterize

your Aurora kinase inhibitors.
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Protocol 1: Biomarker Inhibition Assay in HCT116 Cells [4] This protocol measures the cellular potency

of an Aurora inhibitor by monitoring the dephosphorylation of specific substrates.

e Cell Culture: Maintain HCT116 cells in standard conditions.
e Compound Treatment: Treat cells with a range of compound concentrations (e.g., from 1 nMto 1
M) for a suitable duration (e.g., 24 hours).
e Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
e Western Blotting:
o Separate proteins by SDS-PAGE.
o Transfer to a PVDF membrane.
o Probe with primary antibodies against:
= Phospho-Aurora A (Thr288)
= Total Aurora A (loading control)
= Phospho-Histone H3 (Ser10)
= Total Histone H3 (loading control)
¢ Analysis: Quantify band intensity to determine the ICso for biomarker inhibition.

Protocol 2: Cell Cycle Analysis by Flow Cytometry [4] This protocol assesses the phenotypic consequence
of Aurora B inhibition, which is polyploidy.

e Treatment: Treat HCT116 cells with your compound (e.g., 500 nM) for 48 hours. Include a DMSO
vehicle control.

e Harvesting: Trypsinize and collect cells by centrifugation.

¢ Fixation and Staining: Resuspend cell pellets in cold ethanol (70%) to fix overnight at -20°C.
Centrifuge, wash with PBS, and stain with a solution containing propidium iodide (PIl) and RNase A.

¢ Flow Cytometry: Analyze DNA content using a flow cytometer.

o Data Interpretation: Expect a significant increase in the population of cells with 4N DNA content (and
higher) in the treated sample compared to the control, indicating polyploidy due to cytokinesis failure.

Protocol 3: Metabolic Stability Assay in Hepatic Microsomes [4] This protocol is crucial for identifying

stability issues early in development.

¢ Incubation Setup: Incubate the compound (e.g., 1 uM) with mouse liver microsomes (e.g., 1 mg/mL
protein) in the presence of NADPH-regenerating system in phosphate buffer (pH 7.4).

e Time Points: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

¢ Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

e Analysis: Centrifuge to remove precipitated protein and analyze the supernatant using LC-MSIMS to
determine the remaining parent compound.

e Calculation: Plot the percentage of parent compound remaining versus time and calculate the in vitro
half-life.
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Experimental Workflow & Stability Challenge

The following diagram illustrates the key experimental workflows for characterizing an Aurora kinase

inhibitor like SAR156497 and the central challenge of metabolic stability.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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